1-(2-Chlorophenyl)-2-propanol
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Overview
Description
1-(2-Chlorophenyl)-2-propanol is an organic compound with the molecular formula C9H11ClO It is a secondary alcohol where the hydroxyl group is attached to a carbon atom that is also bonded to a 2-chlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)-2-propanol can be synthesized through several methods. One common approach involves the reduction of 1-(2-chlorophenyl)-2-propanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the catalytic hydrogenation of 1-(2-chlorophenyl)-2-propanone. This process uses a metal catalyst such as palladium on carbon and hydrogen gas under high pressure and temperature to achieve the reduction efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 1-(2-chlorophenyl)-2-propanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Further reduction can convert the compound into 1-(2-chlorophenyl)-2-propane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.
Major Products Formed:
Oxidation: 1-(2-Chlorophenyl)-2-propanone.
Reduction: 1-(2-Chlorophenyl)-2-propane.
Substitution: 1-(2-Chlorophenyl)-2-chloropropane or 1-(2-Chlorophenyl)-2-bromopropane.
Scientific Research Applications
1-(2-Chlorophenyl)-2-propanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with analgesic or anti-inflammatory properties.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism by which 1-(2-chlorophenyl)-2-propanol exerts its effects depends on its specific application. In biological systems, it may interact with cellular components, leading to changes in cell function. For example, if used as an antimicrobial agent, it could disrupt cell membrane integrity or interfere with essential enzymatic processes. The exact molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-2-propanone: This compound is a ketone analog of 1-(2-chlorophenyl)-2-propanol and is used as an intermediate in organic synthesis.
1-(2-Chlorophenyl)-2-propane: This fully reduced analog lacks the hydroxyl group and has different chemical properties and applications.
2-(2-Chlorophenyl)ethanol: A related compound with a similar structure but different functional group positioning.
Uniqueness: this compound is unique due to its specific combination of a hydroxyl group and a 2-chlorophenyl group attached to a secondary carbon. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various synthetic and research applications.
Properties
IUPAC Name |
1-(2-chlorophenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5,7,11H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTQXZXPSPFFSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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